2-(2-Pyridin-2-ylethylamino)fluoren-9-one
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Overview
Description
2-(2-Pyridin-2-ylethylamino)fluoren-9-one is an organic compound with the molecular formula C20H16N2O It is a derivative of fluorenone, which is known for its bright fluorescent yellow color
Preparation Methods
The synthesis of 2-(2-Pyridin-2-ylethylamino)fluoren-9-one typically involves the reaction of fluorenone with 2-(2-pyridin-2-ylethylamino). One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents like toluene and bases such as cesium carbonate to facilitate the coupling process .
Chemical Reactions Analysis
2-(2-Pyridin-2-ylethylamino)fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding fluorenol.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Pyridin-2-ylethylamino)fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful as a biomarker in various biological assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-2-ylethylamino)fluoren-9-one involves its interaction with specific molecular targets. Its fluorescent properties are due to the conjugated system within the fluorenone structure, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including as a fluorescent probe in biological systems .
Comparison with Similar Compounds
2-(2-Pyridin-2-ylethylamino)fluoren-9-one can be compared with other fluorenone derivatives, such as:
Fluorenone: The parent compound, known for its bright yellow color and use in various chemical reactions.
2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one: A derivative with additional pyridine groups, used in the development of supramolecular architectures.
1,8-Diazafluoren-9-one: Known for its use in fingerprint detection and other forensic applications.
The uniqueness of this compound lies in its specific structure, which imparts unique fluorescent properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
5459-46-1 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethylamino)fluoren-9-one |
InChI |
InChI=1S/C20H16N2O/c23-20-18-7-2-1-6-16(18)17-9-8-15(13-19(17)20)22-12-10-14-5-3-4-11-21-14/h1-9,11,13,22H,10,12H2 |
InChI Key |
HYPZBFCTHVRPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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